molecular formula C32H44O7 B1640341 [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate CAS No. 466663-12-7

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate

Cat. No. B1640341
M. Wt: 540.7 g/mol
InChI Key: SYXKKJDQNXPUSI-HDJUQUQRSA-N
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Description

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate is a natural product found in Euphorbia kansui with data available.

Scientific Research Applications

Asymmetric Synthesis Techniques

Marchionni and Vogel (2001) developed a method for asymmetric synthesis of long-chain and polycyclic polypropanoate fragments starting from 2,2'-ethylidenebis[3,5-dimethylfuran]. This method involves the synthesis of compounds structurally related to the specified chemical, emphasizing the creation of complex structures with multiple stereogenic centers, useful in diverse synthetic applications (Marchionni & Vogel, 2001).

Transannular Cyclization Reactions

Hayano and Shirahama (1996) investigated transannular cyclization reactions, producing novel compounds with structures that have similarities to the specified chemical. This research highlights the potential of using such complex molecules in the synthesis of novel organic compounds with unique structures (Hayano & Shirahama, 1996).

Diterpene Synthesis

Research on Caesalpinia platyloba by Gómez-Hurtado et al. (2013) included the synthesis of cassane diterpenes with structures related to the specified compound. This study demonstrates the diversity and complexity of natural product synthesis, contributing to the field of medicinal and synthetic chemistry (Gómez-Hurtado et al., 2013).

Novel Azaartemisinin Derivatives

Al-Oqail et al. (2003) conducted research on new azaartemisinin derivatives, highlighting the significance of structural modifications in artemisinin, a compound structurally related to the specified chemical. This research is important for developing new antimalarial and cytotoxic agents (Al-Oqail et al., 2003).

Long-Chain Polyol Synthesis

Schwenter and Vogel (2000) described a new approach to asymmetrically synthesize long-chain polyols, relevant to the synthesis of compounds similar to the specified chemical. This research contributes to the development of complex organic molecules useful in various chemical industries (Schwenter & Vogel, 2000).

properties

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11+,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXKKJDQNXPUSI-HDJUQUQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate
Reactant of Route 2
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate
Reactant of Route 3
Reactant of Route 3
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate
Reactant of Route 4
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate
Reactant of Route 5
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate
Reactant of Route 6
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate

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